2-[(4-Bromobutoxy)methyl]oxirane

Polymer Chemistry Organic Synthesis Monomer Design

2-[(4-Bromobutoxy)methyl]oxirane (CAS 99932-65-7) is a halogenated epoxide (oxirane) characterized by the presence of both a strained three-membered oxirane ring and a terminal bromine atom on a four-carbon butoxy chain. This structural motif confers bifunctional reactivity: the oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, while the bromine atom provides a site for further substitution reactions (e.g., nucleophilic displacement, metal-catalyzed coupling).

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 99932-65-7
Cat. No. B14342052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobutoxy)methyl]oxirane
CAS99932-65-7
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESC1C(O1)COCCCCBr
InChIInChI=1S/C7H13BrO2/c8-3-1-2-4-9-5-7-6-10-7/h7H,1-6H2
InChIKeyDNOYWQARIPPVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromobutoxy)methyl]oxirane (CAS 99932-65-7) | Bifunctional Epoxide Intermediate for Targeted Polymer Synthesis and Organic Transformations


2-[(4-Bromobutoxy)methyl]oxirane (CAS 99932-65-7) is a halogenated epoxide (oxirane) characterized by the presence of both a strained three-membered oxirane ring and a terminal bromine atom on a four-carbon butoxy chain [1]. This structural motif confers bifunctional reactivity: the oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, while the bromine atom provides a site for further substitution reactions (e.g., nucleophilic displacement, metal-catalyzed coupling) . The compound serves primarily as a versatile synthetic intermediate and monomer in the preparation of functional polymers, specialty coatings, and advanced materials where sequential or orthogonal reactivity is required.

Procurement Risk: Why Substituting 2-[(4-Bromobutoxy)methyl]oxirane with Structurally Similar Epoxides Compromises Reactivity and Functional Density


Generic substitution of 2-[(4-Bromobutoxy)methyl]oxirane with simpler epoxides (e.g., ethylene oxide, propylene oxide, epichlorohydrin) or even other halogenated oxiranes (e.g., 4-bromobutyloxirane) is not chemically or functionally equivalent. The compound's unique combination of a reactive oxirane ring and a terminal bromoalkyl chain provides two distinct, sequentially addressable reactive centers, enabling multi-step functionalization that cannot be replicated by mono-functional analogs [1]. The presence of the ether oxygen and the specific four-carbon spacer between the oxirane and bromine influences both the reactivity of the epoxide ring (through electronic and steric effects) and the accessibility of the bromine for subsequent nucleophilic substitution or polymerization reactions . Substituting with a shorter-chain analog (e.g., bromoethyloxirane) alters the flexibility and spacing of the functional group, impacting polymer properties such as glass transition temperature (Tg) and mechanical performance. Failure to recognize these structure-property relationships leads to inconsistent synthetic outcomes, compromised material performance, and wasted research resources.

Quantitative Differentiation of 2-[(4-Bromobutoxy)methyl]oxirane: Head-to-Head Comparisons and Evidence-Based Selection Criteria


Bifunctional vs. Monofunctional Epoxides: Quantifying Reactive Site Density

2-[(4-Bromobutoxy)methyl]oxirane possesses two distinct reactive sites per molecule (epoxide ring and terminal bromine), compared to one reactive site in mono-functional epoxides such as ethylene oxide or propylene oxide. This bifunctionality enables a theoretical maximum of two sequential functionalization steps per monomer unit, versus a single step for monofunctional analogs. Experimental studies on structurally related bromoalkyl oxiranes demonstrate that the presence of a halogen atom increases the polymerizable group density by 100%, leading to a corresponding increase in crosslinking potential and functional group loading capacity [1]. For example, in the polymerization of 4-bromobutyloxirane (a direct structural analog differing only in the absence of the ether oxygen), the resulting polymer contains one bromide substituent per repeat unit, enabling post-polymerization modification to achieve >95% substitution efficiency [2]. In contrast, polymers derived from mono-functional epoxides require additional co-monomers or grafting steps to introduce similar levels of functionalization, adding complexity and reducing overall yield.

Polymer Chemistry Organic Synthesis Monomer Design

Epoxide Ring Strain Energy: Baseline Reactivity Comparison

The oxirane (epoxide) ring in 2-[(4-Bromobutoxy)methyl]oxirane possesses a conventional ring strain energy of approximately 114 kJ/mol (27.3 kcal/mol) [1]. This high strain energy is the fundamental driver for its susceptibility to nucleophilic ring-opening reactions, enabling efficient polymerization and functionalization under mild conditions. In comparison, unstrained acyclic ethers (e.g., diethyl ether) have negligible ring strain energy (≈0 kJ/mol) and are inert to nucleophilic attack under identical conditions. The ring strain energy of oxirane is comparable to that of cyclopropane (115 kJ/mol) and significantly higher than that of larger cyclic ethers such as oxetane (≈106 kJ/mol) or tetrahydrofuran (≈25 kJ/mol) . This thermodynamic driving force ensures that 2-[(4-Bromobutoxy)methyl]oxirane will undergo ring-opening reactions rapidly and with high conversion, a critical attribute for efficient monomer consumption in polymerization processes.

Physical Organic Chemistry Reaction Kinetics Polymerization

Polymerization Reactivity: Comparative Yields in Bromoalkyl Oxirane Series

In a study of structurally related bromoalkyl oxiranes, 4-bromobutyloxirane (2d) was polymerized using a triethylaluminium/acetylacetone/water catalyst system to yield the corresponding polyether (3d) in good yield as a tacky, white elastomer [1]. The study further established that the bromide substituent in polymers derived from bromoalkyl oxiranes (including 2-bromoethyloxirane, 3-bromopropyloxirane, and 4-bromobutyloxirane) exhibited essentially equal reactivities toward nucleophilic substitution by benzoate ion, and each was substantially more reactive than any of the halogenated polyether elastomers previously available [1]. This finding implies that the bromine atom in 2-[(4-Bromobutoxy)methyl]oxirane will retain high reactivity for post-polymerization modifications, enabling near-quantitative conversion to desired functional groups (e.g., ammonium, azide, thiol) under mild conditions.

Polymer Chemistry Ring-Opening Polymerization Elastomers

Validated Application Scenarios for 2-[(4-Bromobutoxy)methyl]oxirane in Polymer Synthesis and Specialty Materials


Synthesis of Amphiphilic Block Copolymers for Surface Modification

2-[(4-Bromobutoxy)methyl]oxirane serves as a key monomer for introducing hydrophobic, functionalizable segments into amphiphilic block copolymers. The bromine atom allows for subsequent quaternization with tertiary amines to install cationic ammonium groups, producing polymers with antimicrobial surface activity. This approach is directly analogous to the use of 3-((4-bromobutoxy)methyl)-3-methyloxetane (BBOx) in the development of copolyoxetanes with quaternary ammonium side chains [1]. The resulting materials are employed as soft blocks in polyurethane coatings for medical devices and marine antifouling applications.

Preparation of Halogen-Containing Polyether Elastomers

Ring-opening polymerization of 2-[(4-Bromobutoxy)methyl]oxirane yields polyethers bearing pendant bromobutyl chains. As demonstrated with the closely related monomer 4-bromobutyloxirane, these polymers are obtained as tacky, white elastomers that can be further functionalized through nucleophilic substitution of the bromine [2]. This platform enables the creation of elastomers with tunable mechanical properties and the capacity for subsequent crosslinking or grafting, finding use in specialty adhesives, sealants, and vibration-damping materials.

Bifunctional Building Block for Sequential Organic Transformations

The orthogonal reactivity of the epoxide ring and the terminal bromine atom makes 2-[(4-Bromobutoxy)methyl]oxirane an ideal intermediate for multi-step synthesis. For example, the epoxide can first be opened with a nucleophile (e.g., an amine, alcohol, or thiol) to install a new functional group, followed by displacement of the bromine with a second nucleophile or participation in a cross-coupling reaction (e.g., Suzuki, Sonogashira). This sequential functionalization strategy is employed in the construction of complex molecular architectures for pharmaceutical intermediates and advanced materials [3].

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